

Application Notes and Protocols for Nvs-PI3-4 Mast Cell Degranulation Assay

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Compound of Interest

Compound Name: Nvs-PI3-4

Cat. No.: B3182585

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Introduction

Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory diseases. Upon activation, mast cells release a host of pro-inflammatory mediators stored in their granules, a process known as degranulation. The Phosphoinositide 3-kinase (PI3K) signaling pathway is a key regulator of mast cell activation and degranulation. **Nvs-PI3-4** is a potent and selective inhibitor of the PI3K γ isoform, which is predominantly expressed in hematopoietic cells. This makes **Nvs-PI3-4** a valuable tool for dissecting the specific role of PI3K γ in mast cell function and for the development of novel anti-inflammatory and anti-allergic therapeutics.

These application notes provide a detailed protocol for utilizing **Nvs-PI3-4** in a mast cell degranulation assay, along with data on its inhibitory activity and a visualization of the relevant signaling pathway.

Data Presentation

Table 1: In Vitro IC₅₀ Values of **Nvs-PI3-4** against Class I PI3K Isoforms

| PI3K Isoform | Nvs-PI3-4 IC50 (μM) |
|---------------|---------------------|
| p110α (alpha) | >100 |
| p110β (beta) | 15.7 |
| p110δ (delta) | >100 |
| p110γ (gamma) | 0.27 |

Table 2: Example Data from a Mast Cell Degranulation Assay with **Nvs-PI3-4**

| Treatment Group | Nvs-PI3-4 Conc. (μM) | Antigen Stimulation | % Degranulation (β-Hexosaminidase Release) |
|------------------|----------------------|---------------------|--|
| Negative Control | 0 | No | 5.2 ± 1.1 |
| Positive Control | 0 | Yes | 85.7 ± 5.3 |
| Nvs-PI3-4 | 0.1 | Yes | 62.3 ± 4.8 |
| Nvs-PI3-4 | 1 | Yes | 25.1 ± 3.2 |
| Nvs-PI3-4 | 10 | Yes | 8.9 ± 1.5 |

Experimental Protocols

Nvs-PI3-4 Mast Cell Degranulation Assay using β-Hexosaminidase Release

This protocol describes the in vitro assessment of the inhibitory effect of **Nvs-PI3-4** on IgE-mediated degranulation of mast cells by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

- Bone Marrow-Derived Mast Cells (BMMCs) or a suitable mast cell line (e.g., RBL-2H3)
- Nvs-PI3-4** (stock solution in DMSO)

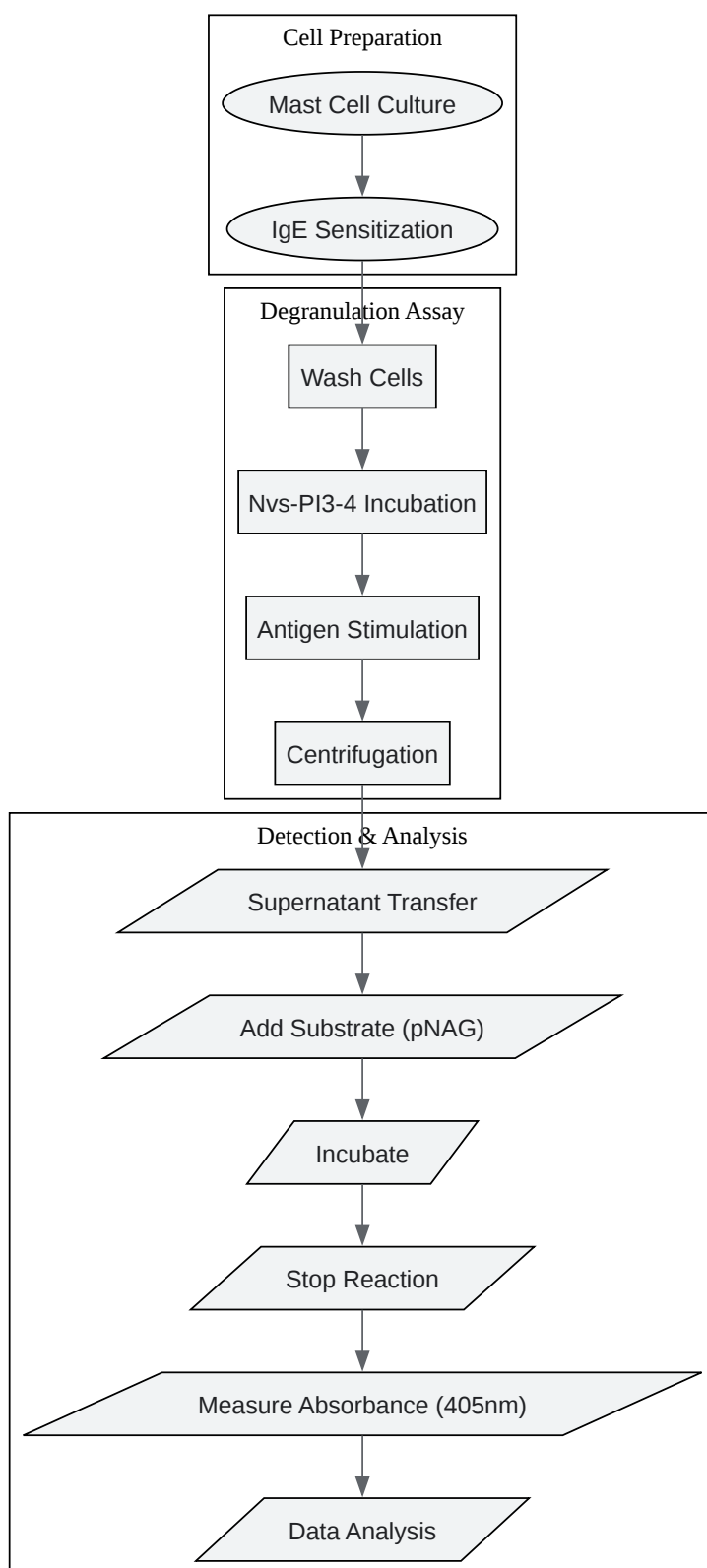
- Anti-DNP IgE
- DNP-HSA (antigen)
- Tyrode's Buffer (or other suitable physiological buffer)
- p-nitrophenyl-N-acetyl- β -D-glucosaminide (pNAG), the substrate for β -hexosaminidase
- Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)
- Triton X-100 (for cell lysis)
- 96-well microplate
- Microplate reader (405 nm)

Procedure:

- Cell Culture and Sensitization:
 - Culture mast cells under appropriate conditions.
 - Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5 μ g/mL) overnight at 37°C in a CO₂ incubator.
- Cell Preparation:
 - Wash the sensitized cells twice with warm Tyrode's buffer to remove unbound IgE.
 - Resuspend the cells in Tyrode's buffer at a concentration of 5×10^5 cells/mL.
- Inhibitor Treatment:
 - Aliquot 90 μ L of the cell suspension into each well of a 96-well plate.
 - Prepare serial dilutions of **Nvs-PI3-4** in Tyrode's buffer. Add 10 μ L of the **Nvs-PI3-4** dilutions or vehicle (DMSO) to the respective wells.
 - Incubate for 30 minutes at 37°C.

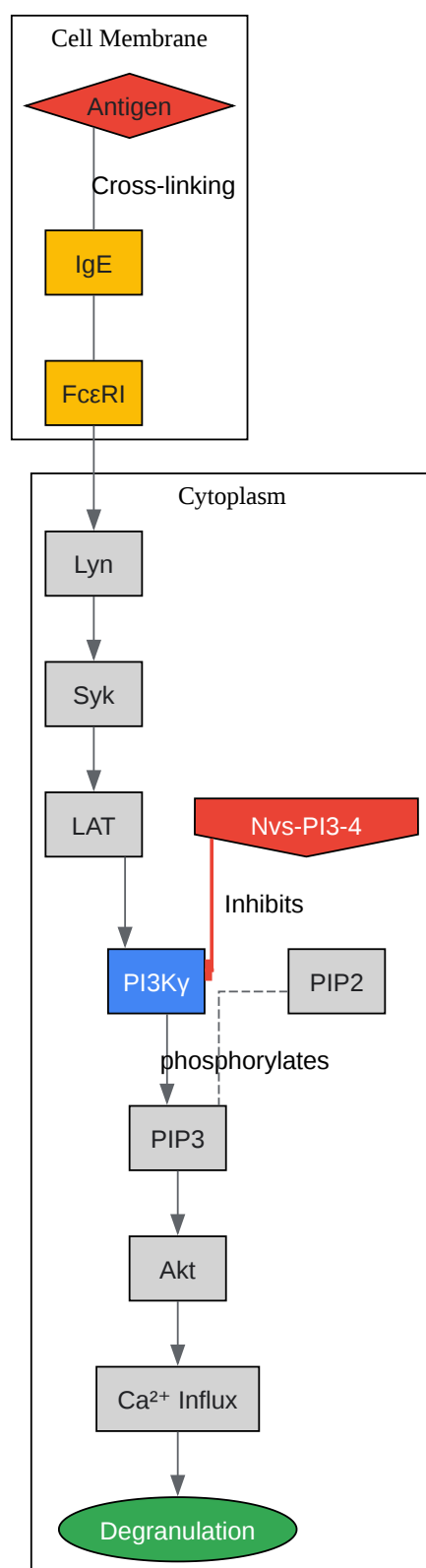
- Antigen Stimulation:
 - Prepare a solution of DNP-HSA in Tyrode's buffer.
 - Add 10 µL of DNP-HSA (e.g., final concentration of 100 ng/mL) to the appropriate wells to induce degranulation.
 - For negative control wells, add 10 µL of Tyrode's buffer instead of the antigen.
 - For total release control wells, add 10 µL of 1% Triton X-100 to lyse the cells.
 - Incubate the plate for 30-60 minutes at 37°C.
- β-Hexosaminidase Assay:
 - Centrifuge the plate at 300 x g for 5 minutes at 4°C to pellet the cells.
 - Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
 - Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.
 - Incubate the plate at 37°C for 60-90 minutes.
 - Stop the reaction by adding 150 µL of the stop solution to each well.
 - Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of degranulation for each sample using the following formula: % Degranulation = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of total release - Absorbance of negative control)] x 100

Mandatory Visualization



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Caption: Experimental workflow for the **Nvs-PI3-4** mast cell degranulation assay.



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Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of **Nvs-PI3-4**.

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